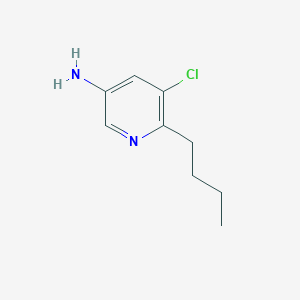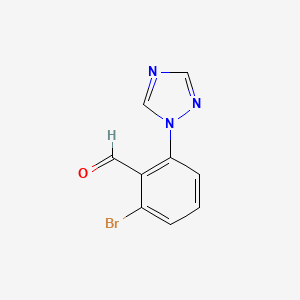
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamidesThe reaction conditions often include the presence of bromine or iodine, silica chloride, or various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(2-trifluoromethyl-1,3-thiazol-4-yl)acetic acid: Similar structure but with a trifluoromethyl group instead of a methoxy group.
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and difluoro substitution can enhance its stability and interaction with molecular targets compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C6H5F2NO3S |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-5-9-2-3(13-5)6(7,8)4(10)11/h2H,1H3,(H,10,11) |
Clave InChI |
XFMATSUOVIWTQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(S1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)







![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
